![molecular formula C10H8N2O3 B3023457 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 191287-55-5](/img/structure/B3023457.png)
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
描述
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
作用机制
Target of Action
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential anti-HIV-1 activity . The primary target of this compound is the HIV-1 integrase (IN) , an enzyme essential for the replication of the HIV-1 virus .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase, which contains dual Mg^2+ metal ions . The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg^2+ ion . This interaction inhibits the function of the integrase, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication, which can potentially lead to a decrease in viral load in patients with HIV-1 . Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with the integrase . Additionally, the presence of other drugs can affect the compound’s pharmacokinetics and potentially its efficacy .
生化分析
Biochemical Properties
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been suggested that this compound may act as a carbonic anhydrase I inhibitor . The nature of these interactions involves the keto oxygen atom at the position of C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety chelating the Mg2+ ion .
Cellular Effects
In cellular processes, this compound has shown moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by interacting with the active site of PFV integrase (IN), an enzyme that plays a central role in the insertion of viral DNA into the genome of host cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, the compound binds into the active site of IN such that the keto oxygen atom at the position of C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification steps. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学研究应用
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
相似化合物的比较
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These include various substituted derivatives that exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and solubility, making it suitable for particular applications in research and industry.
属性
IUPAC Name |
methyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-6-11-8-4-2-3-5-12(8)9(7)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMBOSNYHOXSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC=CN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


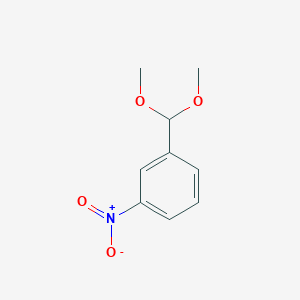
![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)
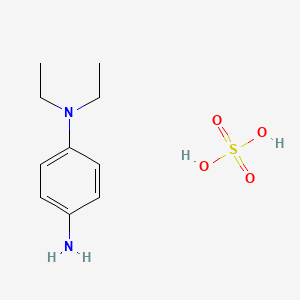
![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)

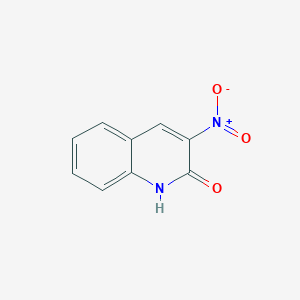
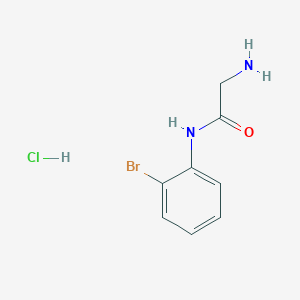

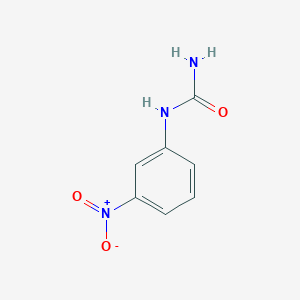
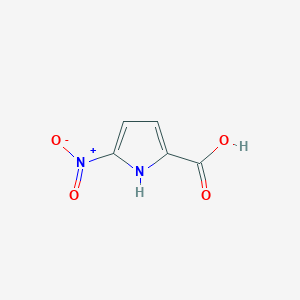
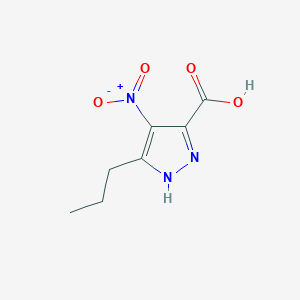
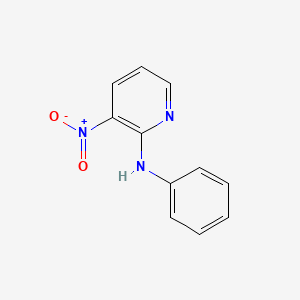
![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)
![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)
